molecular formula C19H23NO4 B1663880 6-Alpha Naloxol CAS No. 20410-95-1

6-Alpha Naloxol

Cat. No. B1663880
CAS RN: 20410-95-1
M. Wt: 329.4 g/mol
InChI Key: HMWHERQFMBEHNG-AQQQZIQISA-N
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Description

6-Alpha Naloxol (Alpha-Naloxol) is an opioid antagonist and is a human metabolite of naloxone . It is closely related to naloxone .


Molecular Structure Analysis

The molecular formula of 6-Alpha Naloxol is C19H23NO4 . The molecular weight is 329.39 . The IUPAC name is (4 R ,4 aS ,7 S ,7 aR ,12 bS )-3-prop-2-enyl-1,2,4,5,6,7,7 a ,13-octahydro-4,12-methanobenzofuro [3,2-e]isoquinoline-4 a ,7,9-triol .


Physical And Chemical Properties Analysis

6-Alpha Naloxol has a molecular weight of 329.39 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It should be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Metabolism and Identification

6-Alpha Naloxol has been a subject of interest in understanding the metabolism of drugs with a hydromorphone structure. A study by Cone (1976) describes a method for isolating, separating, and identifying 6-alpha and 6-beta-hydroxy metabolites from urine, using techniques such as acid hydrolysis, thin-layer chromatography, and gas-liquid chromatography. This method is crucial for elucidating drug metabolism, particularly in narcotic agonists and antagonists like naloxone, which is closely related to 6-alpha naloxol (Cone, 1976).

Pharmacological Properties

6-Alpha Naloxol's pharmacological properties, particularly in comparison to naloxone, have been studied by Schulteis, Chiang, and Archer (2009). Their research focuses on comparing the potency of naloxone and 6-alpha naloxol in precipitating opioid withdrawal under varying morphine pretreatment conditions in rats. This study reveals the nuanced differences in potency and action onset between naloxone and its reduced conjugate 6-alpha naloxol, highlighting the importance of these compounds in understanding opioid receptor interactions (Schulteis, Chiang, & Archer, 2009).

Enzymatic Reduction and Analysis

The enzymatic reduction of naloxone to 6-alpha naloxol has been a significant focus, particularly in studies involving liver enzymes. For instance, Yamano, Nishida, and Toki (1986) explored the naloxone reductase enzyme in guinea pig liver, which catalyzes the reduction of naloxone to 6-alpha naloxol. Their findings contribute to understanding the biochemical pathways and enzymatic activities involved in the metabolism of opioid drugs (Yamano, Nishida, & Toki, 1986).

Transdermal Delivery and Therapeutic Applications

Research on 6-beta-naltrexol, a compound closely related to 6-alpha naloxol, has been conducted to explore its use in transdermal delivery systems for treating alcohol dependence and opioid abuse. A study by Kiptoo et al. (2008) discusses the development and evaluation of a transdermal codrug of 6-beta-naltrexol for simultaneous treatment of alcohol dependence and tobacco addiction, providing insights into potential therapeutic applications (Kiptoo et al., 2008).

Comparative Pharmacology and Toxicology

Further, the comparative pharmacology of 6-alpha naloxol across different species has been studied. Roerig et al. (1980) examined the hepatic enzyme system for reducing naloxone to 6-alpha and 6-beta-naloxol across variousvertebrates, providing valuable insights into the species-specific aspects of drug metabolism. This research helps in understanding how different species metabolize narcotic antagonists, which is crucial for developing animal models in pharmacological studies (Roerig et al., 1980).

Drug Interaction and Metabolic Pathways

Further exploration into the metabolism of 6-alpha naloxol can be found in studies that investigate its interaction with other drugs. For example, the work by Kumagai, Todaka, Yamano, and Toki (1990) delves into the stimulatory effect of morphine on the reduction of naloxone to 6-alpha naloxol in guinea pigs. Such studies are crucial for understanding the complex interactions and metabolic pathways involved in the biotransformation of opioids (Kumagai et al., 1990).

Future Directions

The potency of naloxone versus 6-Alpha Naloxol in precipitating opioid withdrawal has been studied . The results suggest that delay in onset of action of 6-Alpha Naloxol to opioid receptors in the central nervous system may contribute significantly to its reduced potency relative to naloxone under certain morphine pretreatment conditions . This could be an area of future research.

properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWHERQFMBEHNG-AQQQZIQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942579
Record name alpha-Naloxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Alpha Naloxol

CAS RN

20410-95-1
Record name (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Naloxol
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Record name alpha-Naloxol
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Record name 20410-95-1
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Record name .ALPHA.-NALOXOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
G Schulteis, D Chiang, C Archer - Pharmacology Biochemistry and …, 2009 - Elsevier
… and conserve our limited supply of 6-alpha-naloxol while ensuring that each drug was … , different dose ranges for naloxone and 6-alpha-naloxol were tested under different treatment …
Number of citations: 13 www.sciencedirect.com
JR Shoblock, NT Maidment - Neuropsychopharmacology, 2006 - nature.com
… Therefore, we first tested the effectiveness of naloxone and 6-alpha-naloxol to induce jumping … However, when 6-alpha-naloxol was tested in this manner no withdrawal jumping was …
Number of citations: 65 www.nature.com
Y Kumagai, T Todaka, S Yamano, S Toki - Drug metabolism and disposition, 1990 - ASPET
… or pH optima, the production of 6 alpha-naloxol increased according to the added amount of … At a fairly low concentration of NADH (0.01 mM), the enzyme produced 6 alpha-naloxol (0.3 …
Number of citations: 3 dmd.aspetjournals.org
SC Roerig, JM Fujimoto, RI Wang - Drug Metabolism and Disposition, 1980 - ASPET
… On the other hand, the previous results on stimulation of 6 alpha-naloxol formation from naloxone were confirmed in vivo. …
Number of citations: 1 dmd.aspetjournals.org
KA Handal, JL Schauben, FR Salamone - Annals of emergency medicine, 1983 - Elsevier
… In addition to glucuronidation, Ndealkylation and reduction of the 6keto group has also been found to occur, s6 The metabolites 6-alphanaloxol and 6-beta-naloxol have resulted from …
Number of citations: 201 www.sciencedirect.com
DS Hahn - The MSPress Journal, 2019 - themspress.org
… Its active metabolite, 6-alpha-naloxol has a much longer half-life3. It is usually given intravenously (IV), subcutaneously (SC) or by intramuscular injection (IM). Some reports …
Number of citations: 1 www.themspress.org
DM Navani, S Sirohi, PA Madia, BC Yoburn - … Biochemistry and Behavior, 2011 - Elsevier
On the basis of efficacy, opioid antagonists are classified as inverse opioid agonists (eg naltrexone) or neutral opioid antagonists (eg 6β-naltrexol). This study examined the interaction …
Number of citations: 8 www.sciencedirect.com
W Leppert - Current drug targets, 2014 - ingentaconnect.com
… Another naloxone metabolic pathway is N–dealkylation and reduction of the 6– keto group to 6– alpha–naloxol and 6–beta–naloxol although only the latter has been detected in …
Number of citations: 48 www.ingentaconnect.com
W Leppert - Drug design, development and therapy, 2015 - Taylor & Francis
… Another naloxone metabolic pathway is N-dealkylation and the reduction of the 6-keto group to 6-alpha-naloxol and 6-beta-naloxol, although only the latter has been detected in …
Number of citations: 100 www.tandfonline.com
A Fareed, S Stout, J Casarella… - Substance abuse …, 2011 - journals.sagepub.com
… Its active metabolite, 6-alpha-naloxol has a much longer half-life than naloxone. It is usually given intravenously (IV), subcutaneously (SC) or by intramuscular injection (IM). Some …
Number of citations: 49 journals.sagepub.com

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